molecular formula C11H15BrO2 B1443460 1-(3-Bromopropoxy)-3-ethoxybenzene CAS No. 134347-05-0

1-(3-Bromopropoxy)-3-ethoxybenzene

Cat. No.: B1443460
CAS No.: 134347-05-0
M. Wt: 259.14 g/mol
InChI Key: IEZODYNGEMNBIP-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-ethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropoxy group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3-ethoxybenzene typically involves the reaction of 3-bromopropanol with 3-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-ethoxyphenol+3-bromopropanolK2CO3,DMFThis compound\text{3-ethoxyphenol} + \text{3-bromopropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-ethoxyphenol+3-bromopropanolK2​CO3​,DMF​this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3-ethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-(3-azidopropoxy)-3-ethoxybenzene.

    Oxidation: Formation of 1-(3-bromopropoxy)-3-ethoxybenzoic acid.

    Reduction: Formation of 1-(3-propoxy)-3-ethoxybenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-3-ethoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-ethoxybenzene depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom in the 3-bromopropoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.

    1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.

    1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-(3-Bromopropoxy)-3-ethoxybenzene is unique due to the presence of both a 3-bromopropoxy group and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various

Properties

IUPAC Name

1-(3-bromopropoxy)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZODYNGEMNBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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